2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol
Overview
Description
2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol is a chemical compound that features a piperidine ring substituted with an amino group and a fluorophenol moiety
Mechanism of Action
Target of Action
A structurally similar compound, 2-({2-[(3r)-3-aminopiperidin-1-yl]-4-oxoquinazolin-3(4h)-yl}methyl)benzonitrile, is known to targetDipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme involved in glucose metabolism, and its inhibition can help manage blood glucose levels, particularly in the context of type 2 diabetes .
Mode of Action
This leads to increased insulin production in a glucose-dependent manner and decreased glucagon release, which in turn helps regulate blood glucose levels .
Biochemical Pathways
These pathways are crucial for maintaining glucose homeostasis .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Dpp-4 inhibitors, in general, can lead to improved glycemic control by enhancing the body’s insulin response to elevated blood glucose levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions are employed to introduce the amino group at the desired position on the piperidine ring.
Attachment of the Fluorophenol Moiety: The fluorophenol group is introduced through substitution reactions, often involving halogenated phenols and suitable nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenol moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
Linagliptin: A dipeptidyl peptidase-4 inhibitor with a similar piperidine structure.
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor with structural similarities.
Alogliptin: Shares the piperidine moiety and is used in diabetes treatment.
Uniqueness
2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol is unique due to its specific substitution pattern and the presence of the fluorophenol group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-[(4-aminopiperidin-1-yl)methyl]-4-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c13-10-1-2-12(16)9(7-10)8-15-5-3-11(14)4-6-15/h1-2,7,11,16H,3-6,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKJKYFFUACKQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=C(C=CC(=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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